Cas no 969-99-3 (Chlorpromazine Sulfoxide)

Chlorpromazine Sulfoxide structure
Chlorpromazine Sulfoxide structure
Nome do Produto:Chlorpromazine Sulfoxide
N.o CAS:969-99-3
MF:C17H19ClN2OS
MW:334.863561868668
MDL:MFCD01706964
CID:804407
PubChem ID:70413

Chlorpromazine Sulfoxide Propriedades químicas e físicas

Nomes e Identificadores

    • 10H-Phenothiazine-10-propanamine,2-chloro-N,N-dimethyl-, 5-oxide
    • Chlorpromazine Sulfoxide
    • 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
    • CHLORPROMAZINE SULFOXIDE, BP STANDARD
    • Chloropromazine sulfoxide
    • Chlorpromazine sulphoxide
    • Chlorpromazine-S-oxide
    • Chlorpromazine-S-oxyd
    • Opromazin
    • Opromazine
    • Oxychlorpromazine
    • Secotil
    • Transedon
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1- amine S-oxide
    • Phenothiazine, 2-chloro-10-[3-(dimethylamino)propyl]-, 5-oxide (6CI, 8CI)
    • Aminazin sulfoxide
    • Ba 2835
    • Chlorpromazine 5-oxide
    • Chlorpromazine 5-sulfoxide
    • Chlorpromazine S-oxide
    • NSC 170990
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulphoxide)
    • 969-99-3
    • Chlorpromazine Sulphoxide 1.0 mg/ml in Methanol
    • BRD-A94494639-001-01-6
    • 2-CHLORO-10-(3-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE 5-OXIDE
    • WLN: T C666 BN ISJ B3N1&1 EG IO
    • 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-5-oxide
    • Phenothiazine, oxide
    • SCHEMBL1155596
    • CHEMBL823
    • 5293 RP
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
    • CPZ-SO
    • 016U10PN9N
    • Sulfoxide of chlorpromazine
    • 2-chloro-10-[3-(dimethylamino)propyl]-5lambda4-phenothiazin-5(10H)-one
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, oxide
    • 10-(GAMMA-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
    • BA-2835
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, sulfoxide
    • 3-(2-Chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine #
    • 3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine
    • 2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
    • NSC170990
    • 5-Oxychlorpromazine
    • 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine-5-oxide
    • Q27216080
    • BRN 0307255
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide
    • NSC-170990
    • DTXSID40871817
    • 10-(.GAMMA.-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulfoxide)
    • 10-(.gamma.-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
    • 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
    • EN300-262069
    • UNII-016U10PN9N
    • NS00001061
    • 10H-Phenothiazine-10-propanamine,N-dimethyl-, 5-oxide
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • NP 956
    • BDBM50408507
    • CHEBI:125461
    • 10-(gamma-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
    • Chlorpromazine sulfoxide hydrochloride
    • OPROMAZINE [MI]
    • CPZ-O
    • 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine 5-oxide
    • Chlorpromazine EP Impurity A
    • 4-27-00-01312 (Beilstein Handbook Reference)
    • MDL: MFCD01706964
    • Inchi: 1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
    • Chave InChI: QEPPAOXKZOTMPM-UHFFFAOYSA-N
    • SMILES: O=S1C2C(=CC(=CC=2)Cl)N(CCCN(C)C)C2C1=CC=CC=2

Propriedades Computadas

  • Massa Exacta: 334.09100
  • Massa monoisotópica: 334.090662
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 406
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.9
  • Superfície polar topológica: 42.8

Propriedades Experimentais

  • Densidade: 1.35
  • Ponto de Fusão: 115°
  • Ponto de ebulição: 502.6°Cat760mmHg
  • Ponto de Flash: 257.8°C
  • Índice de Refracção: 1.687
  • PSA: 42.76000
  • LogP: 4.84060

Chlorpromazine Sulfoxide Informações de segurança

Chlorpromazine Sulfoxide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-262069-0.25g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.25g
$627.0 2024-06-18
TRC
C424755-250mg
Chlorpromazine Sulfoxide
969-99-3
250mg
$ 1478.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000507
Chlorpromazine Sulfoxide
969-99-3 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
eNovation Chemicals LLC
Y1241080-100mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
100mg
$615 2024-06-06
Enamine
EN300-262069-1.0g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
1.0g
$681.0 2024-06-18
Enamine
EN300-262069-0.1g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.1g
$600.0 2024-06-18
eNovation Chemicals LLC
Y1241080-10mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
10mg
$330 2025-02-26
1PlusChem
1P01C5HV-25mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
25mg
$188.00 2024-04-19
1PlusChem
1P01C5HV-100mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
100mg
$410.00 2024-04-19
eNovation Chemicals LLC
Y1241080-25mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
25mg
$540 2025-02-26

Chlorpromazine Sulfoxide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile
1.2 Solvents: Dichloromethane
Referência
Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation
Bosch, Eric; Kochi, Jay K., Journal of the Chemical Society, 1995, (1995), 1057-64

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrogen peroxide Solvents: Water
Referência
Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid
Owens, Margart L.; Juenge, Eric C.; Poklis, Alphonse, Journal of Pharmaceutical Sciences, 1989, 78(4), 334-6

Método de produção 3

Condições de reacção
Referência
Studies on phenothiazines. Part 2. Synthesis of several N-10-substituted phenothiazine sulfoxides and their spectroscopic characteristics
Kreyenbuehl, B.; Joshi, R. K.; Perlia, X., Pharmaceutica Acta Helvetiae, 1978, 53(8), 248-52

Método de produção 4

Condições de reacção
1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: 2,2,2-Trifluoroethanol
Referência
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)
Metrangolo, Pierangelo; Novo, Barbara; Resnati, Giuseppe, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, , 1-7

Método de produção 5

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  overnight, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Chemical modifications of N,N-dimethylalkylamino-substituted 2-chlorophenothiazine and their electrochemical behavior
Hayashi, Hideki; Ogawa, Tadashi; Koizumi, Take-aki, Heterocycles, 2022, 104(4), 689-706

Método de produção 6

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid ,  Sodium hydroxide Solvents: Dichloromethane ,  Water ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Referência
Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolites
Kigondu, Elizabeth M.; Njoroge, Mathew; Singh, Kawaljit; Njuguna, Nicholas; Warner, Digby F.; et al, MedChemComm, 2014, 5(4), 502-506

Método de produção 7

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Ferric nitrate Solvents: Acetic acid ;  3 h, rt
Referência
Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O
Liu, Kai; Meng, Jiaolong; Jiang, Xuefeng, Organic Process Research & Development, 2023, 27(7), 1198-1202

Método de produção 8

Condições de reacção
Referência
Determination of iron(II) in pharmaceuticals using chlorpromazine hydrochloride as a redox indicator
Al-Rikabi, A. M. K.; Al-Jabri, F. M.; Hasoon, S. J., Analytical Letters, 1989, 22(15), 3003-9

Método de produção 9

Condições de reacção
Referência
The determination of chlorpromazine, related impurities and degradation products in pharmaceutical dosage forms
Chagonda, Lameck F. S.; Millership, Jeffrey S., Journal of Pharmaceutical and Biomedical Analysis, 1989, 7(3), 271-8

Método de produção 10

Condições de reacção
Referência
Preparative Microfluidic Electrosynthesis of Drug Metabolites
Stalder, Romain; Roth, Gregory P., ACS Medicinal Chemistry Letters, 2013, 4(11), 1119-1123

Método de produção 11

Condições de reacção
1.1 Reagents: Perchloric acid Catalysts: (OC-6-11)-Hexachloroiridate(2-) Solvents: Water ;  48 h, rt
Referência
Spectrophotometric Kinetic and Mechanistic Investigation of Chlorpromazine Radical Cation with Hexachloroiridate (IV) in Catalyzed Aqueous Acid Medium
Sailani, Riya, ChemistrySelect, 2021, 6(33), 8472-8479

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium peroxymonosulfate Solvents: Water ;  20 °C
Referência
Spectrophotometric determination of chlorpromazine hydrochloride as its sulfoxide obtained with peroxymonosufate
Shlusar, O. I.; Blazheevskiy, M. Ye., Visnik Farmatsii, 2012, (1), 51-53

Método de produção 13

Condições de reacção
1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: Trichlorofluoromethane
Referência
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-
Metrangolo, Pierangelo; Novo, Barbara; Resnati, Giuseppe, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Método de produção 14

Condições de reacção
Referência
Laser irradiated phenothiazines: New potential treatment for COVID-19 explored by molecular docking
Udrea, Ana-Maria; Avram, Speranta; Nistorescu, Simona; Pascu, Mihail-Lucian; Romanitan, Mihaela Oana, Journal of Photochemistry and Photobiology, 2020, (2020),

Método de produção 15

Condições de reacção
Referência
Use of ultraviolet spectroscopy to detect phenothiazine derivatives in chemical and toxicological studies of biological material
Salomatin, E. M., Farmatsiya (Moscow, 1987, 36(5), 34-40

Método de produção 16

Condições de reacção
1.1 Reagents: L-Ascorbic acid ,  Acetic acid ,  Sodium acetate ,  Trisodium EDTA ,  Manganese diacetate ,  Oxygen ,  Ferrous sulfate heptahydrate Solvents: Water ;  2 h, pH 4, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8.5
Referência
Synthesis of potential drug metabolites by a modified Udenfriend reaction
Slavik, Roger; Peters, Jens-Uwe; Giger, Rudolf; Buerkler, Markus; Bald, Eric, Tetrahedron Letters, 2011, 52(7), 749-752

Método de produção 17

Condições de reacção
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Ferric nitrate ;  3 h, rt
Referência
Preparation of sulfoxide compound from thioether by catalytic oxidation
, China, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Peroxyadipic acid Solvents: Water ;  15 min, rt
Referência
A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method
Kovalenko, V. S. ; Blazheyevskiy, M. Ye. ; Merzlikin, S. I., Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43

Método de produção 19

Condições de reacção
Referência
Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver-A comparison with other phenothiazines
Wojcikowski, Jacek; Boksa, Jan; Daniel, Wladyslawa A., Biochemical Pharmacology, 2010, 80(8), 1252-1259

Método de produção 20

Condições de reacção
Referência
Studies on the effect of chlorpromazine and its derivatives on locomotor activity in mice
Horng, Tzyy Show; Lin, Jen Kun, Taiwan Yaoxue Zazhi, 1983, 35(2), 190-7

Chlorpromazine Sulfoxide Raw materials

Chlorpromazine Sulfoxide Preparation Products

Chlorpromazine Sulfoxide Literatura Relacionada

Recomendar Artigos

Fornecedores recomendados
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd